

6-Amino-1-propyluracil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-1-propyluracil

Cat. No.: B156761

[Get Quote](#)

CAS Number: 53681-47-3

This technical guide provides an in-depth overview of **6-Amino-1-propyluracil**, a pyrimidine derivative of interest to researchers and professionals in drug development. The document details its chemical and physical properties, outlines a potential synthetic route, and discusses its nascent stage in biological activity assessment.

Chemical and Physical Properties

6-Amino-1-propyluracil, with the IUPAC name 6-amino-1-propylpyrimidine-2,4(1H,3H)-dione, is a substituted uracil analog. Its fundamental properties are summarized in the table below, providing a quantitative overview for researchers.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ N ₃ O ₂	PubChem
Molecular Weight	169.18 g/mol	PubChem
CAS Number	53681-47-3	PubChem[1]
IUPAC Name	6-amino-1-propylpyrimidine-2,4-dione	PubChem[1]
Canonical SMILES	<chem>CCCN1C(=O)NC(=O)C=C1N</chem>	PubChem
Physical Description	Solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Synthesis of 6-Amino-1-propyluracil

A specific, detailed experimental protocol for the synthesis of **6-Amino-1-propyluracil** is not readily available in the reviewed literature. However, a potential synthetic pathway can be inferred from general methods for the synthesis of N-1 alkylated 6-aminouracil derivatives. The proposed method involves the direct alkylation of 6-aminouracil with a suitable propylating agent.

Proposed Experimental Protocol: Alkylation of 6-Aminouracil

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired yield.

Materials:

- 6-Aminouracil
- 1-Bromopropane (or other suitable propyl halide)

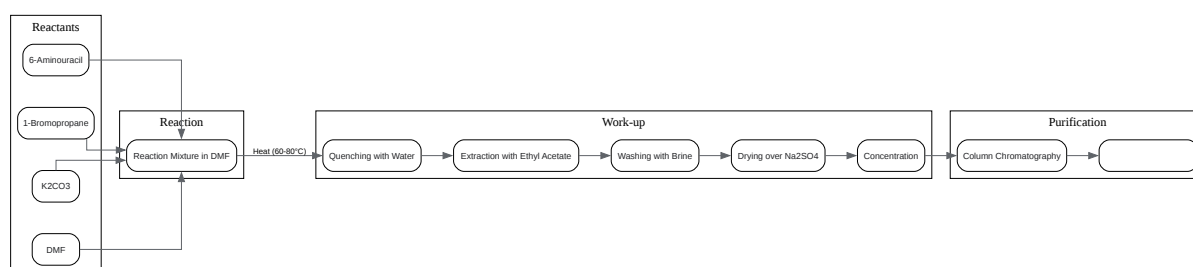
- Anhydrous N,N-Dimethylformamide (DMF)
- Potassium carbonate (K_2CO_3) or another suitable base
- Ethyl acetate
- Hexane
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 6-aminouracil (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
- Stir the suspension at room temperature for 30 minutes.
- Add 1-bromopropane (1.1-1.5 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x volume).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford **6-Amino-1-propyluracil**.

Characterization: The structure of the synthesized **6-Amino-1-propyluracil** should be confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **6-Amino-1-propyluracil**.

Biological Activity

The biological activity of **6-Amino-1-propyluracil** has not been extensively studied, and specific quantitative data on its efficacy in various assays are not currently available in the public domain. However, the broader class of 6-aminouracil derivatives has been investigated for various therapeutic applications, providing a basis for potential areas of investigation for this specific compound.

Potential Therapeutic Areas of 6-Aminouracil Derivatives

Derivatives of 6-aminouracil have been explored for a range of biological activities, including:

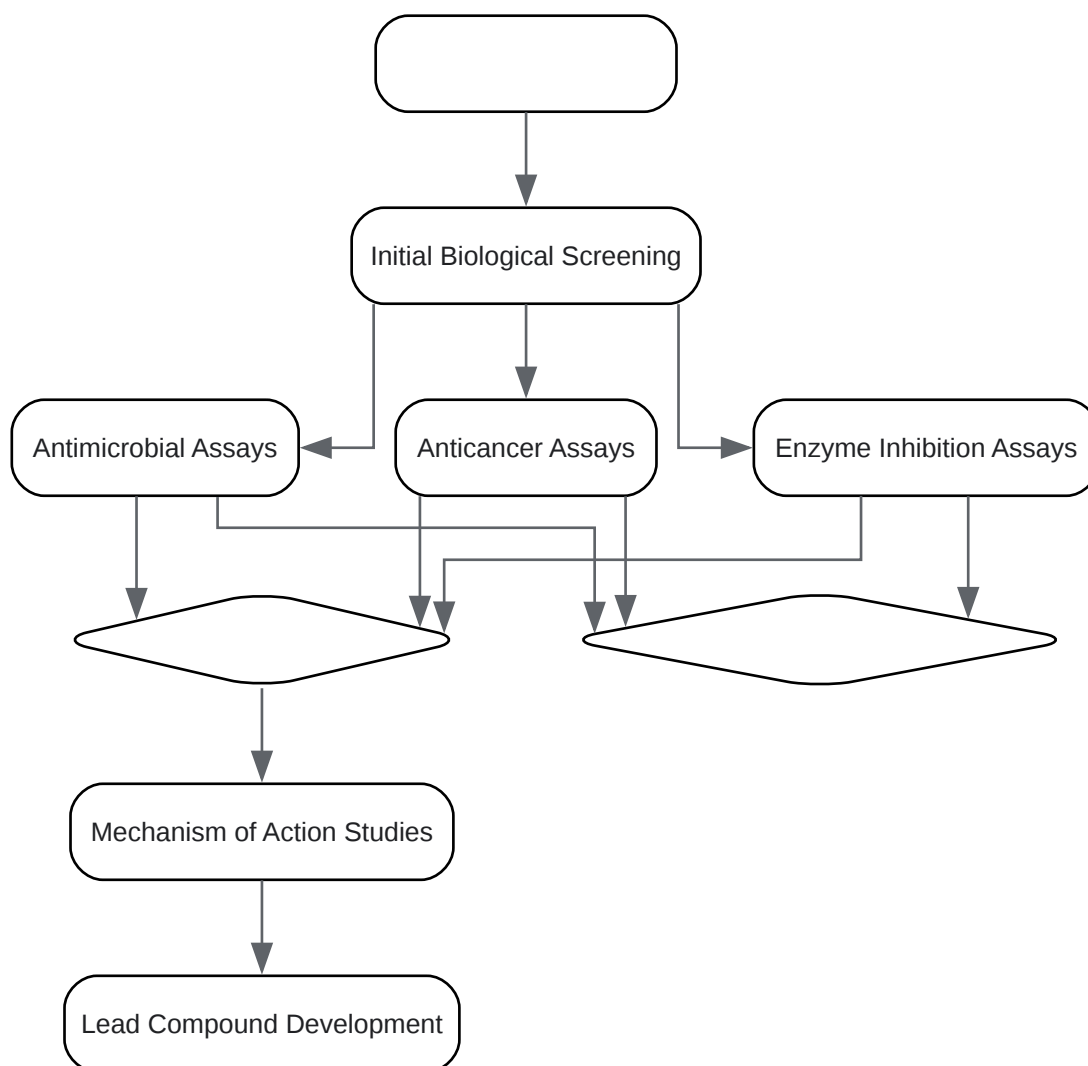
- **Antimicrobial Activity:** Some 6-anilinouracil derivatives have shown inhibitory activity against DNA polymerase III α in Gram-positive bacteria, suggesting potential as antibacterial agents.
- **Anticancer Activity:** Various substituted uracil derivatives have been investigated for their cytotoxic effects against different cancer cell lines.
- **Enzyme Inhibition:** The structural similarity of uracil derivatives to endogenous nucleobases makes them candidates for the development of enzyme inhibitors targeting pathways involved in nucleic acid metabolism.

Future Research Directions

Given the limited specific data on **6-Amino-1-propyluracil**, future research should focus on:

- **Screening for Biological Activity:** Evaluating the compound's efficacy against a panel of cancer cell lines, bacterial strains, and viral targets.
- **Enzyme Inhibition Assays:** Testing for inhibitory activity against key enzymes in metabolic and signaling pathways.
- **Mechanism of Action Studies:** If significant biological activity is identified, elucidating the underlying molecular mechanism would be a critical next step.

Logical Relationship for Biological Investigation



[Click to download full resolution via product page](#)

Caption: Logical workflow for the biological evaluation of **6-Amino-1-propyluracil**.

Conclusion

6-Amino-1-propyluracil is a chemical entity with established fundamental properties but remains largely unexplored in terms of its biological potential. This guide provides a foundational understanding of the compound, including its key identifiers and a plausible synthetic approach. The lack of specific biological data highlights a significant opportunity for future research to investigate its therapeutic relevance, drawing upon the known activities of the broader 6-aminouracil class of compounds. Further studies are warranted to synthesize, characterize, and comprehensively evaluate the biological profile of **6-Amino-1-propyluracil** to determine its potential as a lead compound in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro antimicrobial activities of novel anilinouracils which selectively inhibit DNA polymerase III of gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Amino-1-propyluracil: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156761#cas-number-for-6-amino-1-propyluracil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com